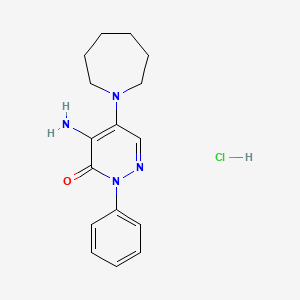

![molecular formula C14H21NO3S B3845360 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B3845360.png)

1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

The synthesis of novel sulfone derivatives containing 1,3,4-oxadiazole moieties has led to promising antifungal agents. These compounds exhibit good activity against plant pathogenic fungi. For instance, compounds 5d, 5e, 5f, and 5i demonstrated significant antifungal activity against Botrytis cinerea, with EC50 values ranging from 5.21 μg/mL to 21.00 µg/mL. Researchers suggest that sulfone derivatives like 5d could serve as lead compounds for agrochemical development .

Medicinal Chemistry

Heterocycles containing nitrogen, such as 1,2,3-triazoles, have prospective medicinal applications. The 1,2,3-triazole moiety is known for its significant biological activities. Researchers have explored the chemistry and fused heterocyclic structures of 1,2,4-triazoles, which have garnered considerable attention .

Synthetic Chemistry

Sulfone derivatives represent an important class of bioactive compounds. Their wide spectrum of activities includes insecticidal, antifungal, herbicidal, anti-hepatitis, antitumor, anti-inflammatory, anticancer, anti-HIV-1, and anti-tubercular properties. Researchers continue to synthesize and evaluate new compounds to address fungal resistance and environmental concerns .

Biological Activity

The sulfone group within these compounds plays a crucial role in their biological activity. For example, a 2-((4-chlorobenzyl)sulfonyl)-5-(methylsulfonyl)-1,3,4-thiadiazole sulfone exhibited inhibitory activity against Plasmopara viticola, while other derivatives showed activity against Phytophthora infestans and Phoma asparagi .

Pharmacology

While 1,2,4-triazole is more significant in pharmacology, the synthetic utility and diverse biological activity of 1,2,3-triazoles have attracted attention. These compounds offer potential for drug development and therapeutic applications .

Structure Determination

Researchers have synthesized and characterized various sulfone compounds, including those containing 1,3,4-oxadiazole moieties. Spectroscopic data (IR, 1H- and 13C-NMR) and elemental analyses confirm their structures. These studies contribute to our understanding of their properties and potential applications .

Wirkmechanismus

Target of Action

Similar compounds have been used in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound might interact with organoboron reagents or palladium catalysts in these reactions .

Mode of Action

It’s worth noting that compounds with similar structures have been involved in electrophilic aromatic substitution reactions . These reactions typically involve the formation of a sigma-bond with the aromatic ring, generating a positively charged intermediate, followed by the removal of a proton to yield a substituted aromatic ring .

Biochemical Pathways

Given its potential involvement in suzuki–miyaura coupling reactions , it might play a role in the synthesis of various organic compounds. This could potentially affect a wide range of biochemical pathways, depending on the specific compounds being synthesized.

Result of Action

Its potential role in suzuki–miyaura coupling reactions suggests that it could contribute to the formation of carbon-carbon bonds, which are fundamental to the structure of many organic compounds.

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)sulfonyl-3,5-dimethylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S/c1-11-8-12(2)10-15(9-11)19(16,17)14-6-4-13(18-3)5-7-14/h4-7,11-12H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKAXVXICUYFGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

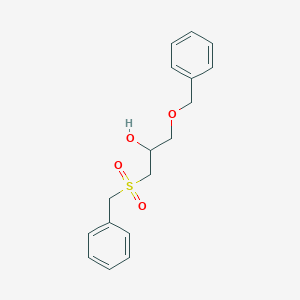

![2-{2-[4-(3-ethoxy-4-methoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845278.png)

![7-hydroxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-6-nitro-2H-chromen-2-one](/img/structure/B3845285.png)

![2,4-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3845287.png)

![methyl 2-[(2-nitrobenzoyl)amino]benzoate](/img/structure/B3845288.png)

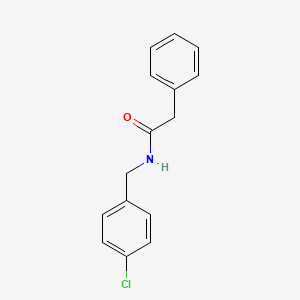

![N-[3-(diethylamino)propyl]-4-methoxybenzamide](/img/structure/B3845315.png)

![1-[(4-chlorobenzyl)oxy]-3-(1H-1,2,4-triazol-5-ylthio)-2-propanol](/img/structure/B3845323.png)

![N-{4-[3-oxo-3-(4-pyridinyl)-1-propen-1-yl]phenyl}acetamide](/img/structure/B3845339.png)

![3-(4-ethylphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3845358.png)

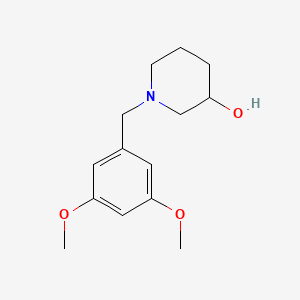

![2-{2-[4-(3-fluorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845365.png)

![1,1'-(1,4-phenylene)bis[3-(3-pyridinyl)-2-propen-1-one]](/img/structure/B3845371.png)